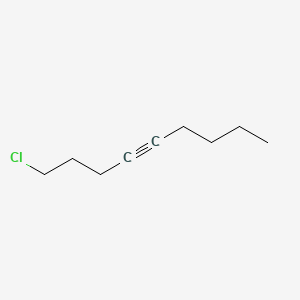

1-Chloro-4-nonyne

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloronon-4-yne | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15Cl/c1-2-3-4-5-6-7-8-9-10/h2-4,7-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHZYERSKMQJUCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC#CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187763 | |

| Record name | 1-Chloro-4-nonyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3416-74-8 | |

| Record name | 1-Chloro-4-nonyne | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003416748 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Chloro-4-nonyne | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3416-74-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: A Modern Approach to a Versatile Intermediate

An In-depth Technical Guide to the Synthesis and Characterization of 1-Chloro-4-nonyne

In the landscape of synthetic organic chemistry, the development of robust and reproducible protocols for creating functionalized building blocks is paramount. This compound (CAS No. 3416-74-8) represents a valuable, yet not commonly documented, intermediate.[1][2][3] Its structure, featuring a terminal chloroalkyl group and an internal alkyne, offers dual reactivity for subsequent transformations, making it a desirable substrate in medicinal chemistry and materials science. This guide eschews a conventional, rigid format in favor of a narrative that mirrors the logical flow of a research and development campaign—from strategic synthetic design to rigorous analytical validation. The methodologies described herein are grounded in established chemical principles and are designed to be self-validating, providing the researcher with the causality behind each step and ensuring the integrity of the final product.

Part 1: Strategic Synthesis of this compound

The core of any successful synthesis lies in a logical and efficient strategy. For this compound, a retrosynthetic analysis points towards a powerful and highly reliable C-C bond-forming reaction: the alkylation of a terminal alkyne.[4][5] This approach leverages the enhanced acidity of the terminal alkynyl proton (pKa ≈ 25), which can be readily removed by a strong base to generate a potent carbon nucleophile—the acetylide anion.[4]

Our chosen strategy involves the deprotonation of 1-hexyne followed by a nucleophilic substitution (SN2) reaction with 1-bromo-3-chloropropane. This specific alkyl halide is selected for its differential reactivity; the carbon-bromine bond is significantly more labile than the carbon-chlorine bond, allowing for selective displacement of the bromide leaving group.[4][6]

Causality of Reagent and Condition Selection

-

Base Selection (n-Butyllithium): While other strong bases like sodium amide (NaNH₂) can be used, n-butyllithium (n-BuLi) in hexanes is chosen for its clean reactivity and the high solubility of the resulting lithium acetylide in ethereal solvents. Its use necessitates stringent safety protocols due to its pyrophoric nature.[7][8][9]

-

Solvent (Anhydrous Tetrahydrofuran): THF is an ideal aprotic polar solvent. It effectively solvates the lithium acetylide intermediate and remains stable under the strongly basic and cryogenic conditions employed. The absolute requirement for anhydrous conditions cannot be overstated, as any protic source (like water) will instantly quench the organometallic reagents.[8]

-

Temperature Control (-78 °C): The initial deprotonation is highly exothermic. Performing the addition of n-BuLi at -78 °C (a dry ice/acetone bath) is critical to control the reaction rate, minimize side reactions such as solvent deprotonation, and ensure the stability of the reagents.[9][10]

-

Inert Atmosphere: Organolithium reagents react rapidly with oxygen and moisture in the air.[8] Therefore, the entire procedure must be conducted under an inert atmosphere of nitrogen or argon using Schlenk line or glovebox techniques to guarantee success and safety.[9][10]

Synthesis Workflow Diagram

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

Safety Precautions: This procedure involves pyrophoric and flammable materials. It must be conducted by trained personnel in a certified chemical fume hood.[11] Appropriate Personal Protective Equipment (PPE), including safety goggles, a face shield, a flame-retardant lab coat, and nitrile/neoprene gloves, is mandatory.[7][11] A Class D fire extinguisher or sand should be readily accessible.

Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Addition funnel, oven-dried

-

Septa, needles, and gas-tight syringes

-

Schlenk line with nitrogen or argon gas supply

-

Magnetic stirrer and stir bar

-

Low-temperature bath (dry ice/acetone)

Procedure:

-

Setup: Assemble the dry three-neck flask with a magnetic stir bar, a septum, a thermometer, and an addition funnel under a positive pressure of nitrogen.

-

Reagent Charging: Charge the flask with 1-hexyne (1.0 eq) dissolved in anhydrous THF (approx. 0.5 M solution). Cool the flask to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Slowly add n-butyllithium (1.05 eq, 2.5 M in hexanes) dropwise via syringe to the stirred solution over 30 minutes, maintaining the internal temperature below -70 °C. After the addition is complete, allow the mixture to stir at -78 °C for an additional hour to ensure complete formation of the lithium hexynide.

-

Alkylation: Add 1-bromo-3-chloropropane (1.1 eq) to the addition funnel via cannula transfer. Add it dropwise to the lithium acetylide solution at -78 °C. Once the addition is complete, remove the cooling bath and allow the reaction to slowly warm to room temperature. Let it stir overnight (12-16 hours).

-

Work-up: Cool the flask to 0 °C in an ice bath. Cautiously quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.

-

Washing and Drying: Wash the combined organic layers with brine to remove residual water. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to yield this compound as a colorless liquid.

Part 2: Rigorous Characterization

Confirmation of the molecular structure and assessment of purity are non-negotiable steps. A multi-technique analytical approach provides a self-validating system, where data from each method corroborates the others.

Characterization Workflow Diagram

Caption: Analytical workflow for structure validation.

Expected Analytical Data

The following table summarizes the expected data from the primary analytical techniques used to characterize this compound.

| Technique | Parameter | Expected Observation | Rationale |

| ¹H NMR | Chemical Shift (δ) | ~3.60 (t, 2H), ~2.25 (m, 4H), ~2.00 (m, 2H), ~1.45 (m, 4H), ~0.95 (t, 3H) | Chemical environment of protons. The triplet at 3.60 ppm is characteristic of -CH₂-Cl. The multiplets around 2.25 ppm are typical for protons adjacent to an alkyne.[12] |

| ¹³C NMR | Chemical Shift (δ) | ~81, ~79 (Alkyne C), ~44 (-CH₂Cl), ~31, ~29, ~22, ~18, ~13 (Alkyl C) | Chemical environment of carbons. The two signals around 80 ppm are definitive for an internal alkyne. |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~2960-2850 (C-H stretch), ~2250 (weak C≡C stretch), ~730 (C-Cl stretch) | Vibrational modes of functional groups. The C≡C stretch for an internal alkyne is often weak or absent due to a small change in dipole moment.[13][14][15] The absence of a sharp peak at ~3300 cm⁻¹ confirms it is not a terminal alkyne.[13][16] |

| Mass Spec. (EI) | m/z Ratio | M⁺ at 158 & M+2 at 160 (approx. 3:1 ratio). Key fragments may include [M-Cl]⁺. | Molecular weight and isotopic abundance. The characteristic 3:1 ratio of the molecular ion peaks is definitive proof of the presence of one chlorine atom.[17][18][19] |

Note: NMR chemical shifts are predicted and may vary slightly based on the solvent and instrument used.

Conclusion

This guide provides a comprehensive, logic-driven framework for the synthesis and characterization of this compound. By understanding the causality behind each procedural step and employing a robust, multi-faceted analytical approach, researchers can confidently produce and validate this versatile chemical intermediate. The protocols detailed herein are designed to be both educational and practical, empowering scientists in drug development and materials research to incorporate this valuable building block into their synthetic programs.

References

- 1. This compound | C9H15Cl | CID 137925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound [webbook.nist.gov]

- 4. Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems [chemistrysteps.com]

- 5. Khan Academy [khanacademy.org]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. artscimedia.case.edu [artscimedia.case.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. m.youtube.com [m.youtube.com]

- 15. How to Identify Carbonyls, Alkenes, Alkynes, and Aromatics in the IR Spectrum | dummies [dummies.com]

- 16. Video: IR Frequency Region: Alkyne and Nitrile Stretching [jove.com]

- 17. m.youtube.com [m.youtube.com]

- 18. m.youtube.com [m.youtube.com]

- 19. youtube.com [youtube.com]

1-Chloro-4-nonyne structural formula and IUPAC name.

An In-Depth Technical Guide to 1-Chloro-4-nonyne: Structure, Synthesis, and Applications

Abstract

This compound is a bifunctional organic molecule featuring both an internal alkyne and a primary alkyl chloride. This unique combination of functional groups makes it a valuable and versatile building block in organic synthesis. The alkyne moiety can participate in a variety of carbon-carbon bond-forming reactions, such as cycloadditions and cross-coupling reactions, while the alkyl chloride provides a reactive site for nucleophilic substitution. This guide provides a comprehensive overview of this compound, detailing its chemical structure, physicochemical properties, a representative synthetic protocol, its applications in modern synthetic chemistry, and critical safety and handling procedures. This document is intended for researchers and professionals in chemistry and drug development who wish to leverage the synthetic potential of haloalkynes.

Chemical Identity and Structure

The systematic identification and structural understanding of a reagent are paramount for its effective use in synthesis. This compound is defined by a nine-carbon aliphatic chain containing a triple bond and a terminal chlorine atom.

-

IUPAC Name: 1-chloronon-4-yne[1]

Structural Formula

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature dictates a numbering scheme that assigns the lowest possible locant to the principal functional group. For this compound, the carbon chain is numbered from the end closest to the substituent (chloro group), placing the triple bond at the 4-position.

Caption: Structural formula of this compound.

Physicochemical Properties

The physical and chemical properties of this compound are essential for planning reactions, purification procedures, and safe storage. The data presented below are compiled from established chemical databases.

| Property | Value | Source(s) |

| Molecular Weight | 158.67 g/mol | --INVALID-LINK--[1] |

| Boiling Point | 117 °C at 40 mmHg (0.053 bar) | [ChemicalBook, NIST][2][5] |

| Density | 0.917 g/cm³ | --INVALID-LINK--[5] |

| Refractive Index (n²⁰/D) | 1.4620 | --INVALID-LINK--[5] |

| InChI Key | RHZYERSKMQJUCP-UHFFFAOYSA-N | --INVALID-LINK--[4] |

| SMILES | CCCCC#CCCCCl | --INVALID-LINK--[6] |

Synthesis and Mechanism

Haloalkynes are powerful and versatile building blocks in organic synthesis.[7][8][9] Their preparation typically involves the reaction of a metal acetylide with a suitable electrophile or the dehydrohalogenation of a dihaloalkene.[10] A robust and logical method for synthesizing this compound involves the nucleophilic substitution of a bifunctional electrophile by an appropriate acetylide anion.

Experimental Protocol: Synthesis via Acetylide Alkylation

This protocol describes the synthesis of this compound from 1-hexyne and 1-bromo-3-chloropropane. The core of this procedure is the generation of the hexynyl anion, a potent nucleophile, which subsequently displaces the bromide from 1-bromo-3-chloropropane. Bromide is a better leaving group than chloride, ensuring regioselective alkylation at the bromo-substituted carbon.

Materials:

-

1-Hexyne

-

Sodium amide (NaNH₂)

-

Liquid ammonia (NH₃)

-

1-Bromo-3-chloropropane

-

Anhydrous diethyl ether

-

Saturated ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reactor Setup: A three-necked, flame-dried, round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, and a nitrogen inlet is prepared.

-

Acetylide Formation: The flask is cooled to -78 °C in a dry ice/acetone bath. Anhydrous liquid ammonia is condensed into the flask. Sodium amide (1.1 equivalents) is added portion-wise. 1-Hexyne (1.0 equivalent) dissolved in anhydrous diethyl ether is then added dropwise over 30 minutes. The mixture is stirred for 2 hours at -78 °C to ensure complete formation of the sodium hexynide salt.

-

Alkylation: 1-Bromo-3-chloropropane (1.2 equivalents) is added dropwise to the reaction mixture. The reaction is allowed to stir at -78 °C for 1 hour and then warmed slowly to room temperature overnight, allowing the ammonia to evaporate through the condenser.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by vacuum distillation to yield pure this compound.

Caption: Synthetic workflow for this compound.

Applications in Synthetic Chemistry

The dual functionality of this compound makes it a highly adaptable reagent for constructing complex molecular architectures, a critical task in drug discovery and materials science.[8]

-

Nucleophilic Substitution: The primary chloride is susceptible to displacement by a wide range of nucleophiles (e.g., azides, cyanides, amines, thiols), allowing for the introduction of diverse functional groups at one end of the nine-carbon chain.

-

Alkyne Chemistry: The internal alkyne can undergo various transformations:

-

Click Chemistry: Following conversion of the chloride to an azide, the molecule can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC/SPAAC) reactions.

-

Cross-Coupling Reactions: Although internal alkynes are less reactive than terminal ones in reactions like Sonogashira coupling, they can still participate under specific catalytic conditions.

-

Reduction: The alkyne can be selectively reduced to either a (Z)-alkene using Lindlar's catalyst or a (E)-alkene via a dissolving metal reduction (e.g., Na/NH₃), providing stereochemical control.

-

Cycloadditions: The alkyne can act as a dienophile or dipolarophile in various cycloaddition reactions to form cyclic and heterocyclic systems.

-

Haloalkynes are recognized as key intermediates for rapidly assembling molecular complexity, providing access to functionalized products that are valuable in medicinal chemistry and materials science.[7][8][9]

Caption: Reactivity map of this compound's functional groups.

Safety, Handling, and Storage

As a chlorinated alkyne, this compound requires careful handling to mitigate potential health risks and ensure chemical stability.

Hazard Identification

According to the Globally Harmonized System (GHS) classifications provided from notifications to the European Chemicals Agency (ECHA), this compound presents the following hazards[1]:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling and Personal Protective Equipment (PPE)

All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[11]

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Skin Protection: A flame-resistant lab coat and chemically resistant gloves (e.g., nitrile, neoprene; consult manufacturer's compatibility data) must be worn.[11]

-

Emergency Preparedness: An emergency eye wash station and safety shower must be readily accessible.[12]

Storage

Proper storage is crucial to maintain the integrity of the compound and prevent accidents.

-

Containers: Store in tightly sealed containers made of appropriate materials like carbon steel or stainless steel.[12][13] For enhanced safety, double-walled containers are recommended.[14]

-

Conditions: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.

-

Containment: The storage area should have secondary containment to prevent environmental contamination in case of a spill.[12][13]

References

- 1. This compound | C9H15Cl | CID 137925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [webbook.nist.gov]

- 3. scbt.com [scbt.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound CAS#: 3416-74-8 [amp.chemicalbook.com]

- 6. PubChemLite - this compound (C9H15Cl) [pubchemlite.lcsb.uni.lu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Haloalkynes: a powerful and versatile building block in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Haloalkynes: a powerful and versatile building block in organic synthesis. | Semantic Scholar [semanticscholar.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. ecolink.com [ecolink.com]

- 12. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 13. chlorinated-solvents.eu [chlorinated-solvents.eu]

- 14. ipi-global.com [ipi-global.com]

The Alkyne and the Halide: A Technical Guide to the Commercial Landscape and Synthetic Utility of 1-Chloro-4-nonyne

Abstract

1-Chloro-4-nonyne is a bifunctional linear C9 building block of significant interest to researchers in synthetic chemistry and drug discovery. Possessing both a nucleophilic displacement-susceptible alkyl chloride and a versatile internal alkyne, it offers a dual reactivity profile for the strategic construction of complex organic molecules. This guide provides an in-depth analysis of its commercial availability, critical physicochemical properties, and core applications. We will delve into the supplier landscape, provide a framework for strategic procurement, and present a detailed, representative protocol for its application in C-N bond formation, a key transformation in pharmaceutical chemistry. This document is intended for laboratory scientists and drug development professionals seeking to leverage this valuable synthon in their research endeavors.

Chemical Identity and Physicochemical Properties

A clear understanding of a reagent's identity is the bedrock of reproducible science. This compound is most reliably identified by CAS Number 3416-74-8 .[1][2] While other identifiers may exist in supplier catalogs, this CAS number is consistently referenced in chemical databases and should be used for procurement and literature searches.

The molecule's structure presents two distinct reactive sites: a primary alkyl chloride at one terminus and a C4-C5 internal alkyne. This arrangement allows for selective or sequential functionalization, making it a valuable tool for diversity-oriented synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3416-74-8 | [1][2][3] |

| Molecular Formula | C₉H₁₅Cl | [1] |

| Molecular Weight | 158.67 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid | [4] |

| Purity (Typical) | ≥97-98% | [3] |

| Density | 0.917 g/mL at 25 °C | [3] |

| Boiling Point | 116-117 °C at 40 mmHg | |

| Refractive Index | n²⁰/D 1.4620 | |

| SMILES | CCCCC#CCCCCl | |

| InChIKey | RHZYERSKMQJUCP-UHFFFAOYSA-N |

Commercial Availability and Strategic Procurement

This compound is available from a range of specialty chemical suppliers. It is typically offered in research-scale quantities, and its availability should be confirmed prior to project initiation, as it may not be a stock item for all vendors.

Table 2: Prominent Commercial Suppliers of this compound (CAS 3416-74-8)

| Supplier | Purity Specification | Typical Quantities |

| GFS Chemicals | 98% | 5 g, 25 g |

| Santa Cruz Biotechnology | Research Grade | Inquire |

| ChemScene | >98% | 10 mM (in 1 mL DMSO), 5 mg, 10 mg, 25 mg |

| CymitQuimica | 97% | 100 mg, 1 g |

Procurement Workflow: A Self-Validating System

A robust procurement process ensures the quality and timely arrival of critical reagents. The following workflow is designed to minimize downstream experimental failure.

References

An In-depth Technical Guide to Haloalkyne Chemistry and Applications

Abstract

Haloalkynes, organic compounds featuring a halogen atom bonded to an sp-hybridized carbon, are remarkably versatile building blocks in modern organic synthesis. Their unique electronic nature, characterized by the juxtaposition of an electron-withdrawing halogen and an electron-rich triple bond, confers a dual reactivity profile. This allows them to participate in a wide array of chemical transformations, including cross-coupling reactions, nucleophilic additions, and various cycloadditions.[1][2][3] This guide provides a comprehensive exploration of the synthesis, reactivity, and applications of haloalkynes, with a particular focus on their burgeoning role in drug discovery and development. We will delve into the mechanistic underpinnings of key reactions, provide field-proven experimental protocols, and showcase how these powerful intermediates are leveraged to construct complex molecular architectures with speed and efficiency.

Introduction: The Unique Chemical Personality of Haloalkynes

Haloalkynes are a class of organic molecules that possess a halogen atom directly attached to one of the sp-hybridized carbons of an alkyne functionality.[1] This structural feature gives rise to a fascinating and synthetically powerful dichotomy in their chemical behavior. The high electronegativity of the halogen atom induces a significant dipole moment, rendering the halogen-bearing carbon atom electrophilic. Conversely, the π-system of the alkyne can act as a nucleophile. This dual nature allows haloalkynes to serve as versatile synthons in a multitude of chemical reactions.[1][2][3]

The reactivity and stability of haloalkynes are influenced by the nature of the halogen atom. Generally, iodoalkynes are the most reactive, followed by bromoalkynes and then chloroalkynes. Fluoroalkynes are the least reactive and often exhibit unique chemical properties. This trend is a consequence of the decreasing polarizability and increasing strength of the carbon-halogen bond as one moves up the halogen group.

The applications of haloalkynes are extensive and continue to expand. They are pivotal intermediates in the synthesis of natural products, pharmaceuticals, and advanced organic materials.[2][3] Their ability to participate in reactions that forge carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity makes them invaluable tools for medicinal chemists and materials scientists.[2][3]

Synthesis of Haloalkynes: Forging the Building Blocks

The preparation of haloalkynes is a critical first step in harnessing their synthetic potential. Several reliable methods have been developed, broadly categorized into two main strategies: the halogenation of terminal alkynes and elimination reactions from halo-substituted precursors.[1]

Halogenation of Terminal Alkynes

This is the most direct and widely employed method for synthesizing 1-haloalkynes.[1] It involves the reaction of a terminal alkyne with an electrophilic halogen source.

Table 1: Common Reagents for the Halogenation of Terminal Alkynes

| Halogen | Common Reagents | Catalyst/Conditions |

| Iodine | N-Iodosuccinimide (NIS), Iodine (I₂) | Silver nitrate (AgNO₃), base (e.g., K₂CO₃) |

| Bromine | N-Bromosuccinimide (NBS), Bromine (Br₂) | Silver nitrate (AgNO₃) |

| Chlorine | N-Chlorosuccinimide (NCS) | Silver nitrate (AgNO₃) |

The use of a silver salt catalyst is often crucial for activating the halogenating agent and facilitating the reaction under mild conditions.[2]

Experimental Protocol: Synthesis of 1-Bromo-2-phenylacetylene

Materials:

-

Phenylacetylene

-

N-Bromosuccinimide (NBS)

-

Silver nitrate (AgNO₃)

-

Acetone

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve phenylacetylene (1.0 equiv) in acetone.

-

Add N-Bromosuccinimide (1.1 equiv) to the solution.

-

In a separate flask, dissolve a catalytic amount of silver nitrate (0.1 equiv) in a minimal amount of deionized water and add it to the reaction mixture.

-

Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-bromo-2-phenylacetylene.

Elimination Reactions

An alternative approach to haloalkynes involves the elimination of hydrogen halides from dihaloalkenes or the dehydrohalogenation of vinyl halides.[4][5] Strong bases such as sodium amide (NaNH₂) or potassium tert-butoxide (t-BuOK) are typically required to effect these transformations.[6][7]

Caption: General scheme for haloalkyne synthesis via elimination.

The Rich Reactivity of Haloalkynes: A Synthetic Playground

The diverse reactivity of haloalkynes makes them powerful intermediates in organic synthesis.[2][3] They readily participate in cross-coupling reactions, nucleophilic additions, and cycloadditions, enabling the rapid construction of molecular complexity.[2][3]

Cross-Coupling Reactions: Building Molecular Scaffolds

Cross-coupling reactions are fundamental transformations in organic chemistry, and haloalkynes are excellent partners in several of these processes.

3.1.1. Sonogashira Coupling

The Sonogashira reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide.[8] While the traditional Sonogashira reaction utilizes a terminal alkyne, an "inverse" Sonogashira coupling has been developed where a haloalkyne couples with an organometallic reagent.[2] This reaction is invaluable for the synthesis of unsymmetrical diynes and arylalkynes.[9][10]

Caption: The Sonogashira cross-coupling reaction.

3.1.2. Cadiot-Chodkiewicz Coupling

The Cadiot-Chodkiewicz coupling is a copper-catalyzed reaction between a terminal alkyne and a 1-haloalkyne to form an unsymmetrical 1,3-diyne.[11][12][13] This reaction is highly efficient and has found widespread application in the synthesis of polyynes and other conjugated systems.[13][14][15] The reaction is typically catalyzed by a copper(I) salt, such as copper(I) bromide or chloride, in the presence of an amine base.[11][12][15]

Reaction Mechanism: The mechanism involves the formation of a copper(I) acetylide from the terminal alkyne.[11][14] This is followed by oxidative addition of the haloalkyne to the copper center, and subsequent reductive elimination to yield the 1,3-diyne product and regenerate the copper(I) catalyst.[11][14]

Cycloaddition Reactions: Crafting Ring Systems

Haloalkynes are excellent dienophiles and dipolarophiles in cycloaddition reactions, providing access to a variety of carbocyclic and heterocyclic frameworks.[2]

3.2.1. [3+2] Cycloadditions: The "Click" Chemistry Connection

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry, can be effectively performed with haloalkynes.[16] In fact, iodoalkynes have been shown to exhibit enhanced reactivity compared to their terminal alkyne counterparts in the synthesis of 1,2,3-triazoles.[2] This reaction is prized for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups.[16]

Caption: [3+2] Cycloaddition of an azide and a haloalkyne.

3.2.2. [2+2] and [4+3] Cycloadditions

Haloalkynes also participate in other cycloaddition reactions. For instance, ruthenium-catalyzed [2+2] cycloadditions with bicyclic alkenes have been reported.[2] Furthermore, they can engage in [4+3] cycloadditions with dienes to form seven-membered rings, which are important structural motifs in many natural products.[17] Gold-catalyzed intermolecular [2+2] cycloadditions between chloroalkynes and unactivated alkenes have also been developed.[18]

Nucleophilic Additions

The electrophilic nature of the carbon atom bearing the halogen in haloalkynes makes them susceptible to nucleophilic attack. This reactivity can be harnessed to form a variety of functionalized alkenes.[2]

Applications in Drug Discovery and Development: A Modern Perspective

The unique reactivity of haloalkynes has made them increasingly important in the field of medicinal chemistry and drug discovery.[2][3] Their ability to rapidly generate molecular complexity and introduce rigid, linear linkers is highly advantageous in the design of novel therapeutic agents.[19]

Bioorthogonal Chemistry and Chemical Biology

The "click" reaction between azides and alkynes, including haloalkynes, is a prime example of a bioorthogonal reaction. This means it can proceed in a biological environment without interfering with native biochemical processes. This has enabled the use of haloalkyne-containing probes for labeling and visualizing biomolecules in living cells.

Synthesis of Biologically Active Molecules

Haloalkynes are key intermediates in the synthesis of numerous biologically active compounds. The diyne moiety, often constructed using Cadiot-Chodkiewicz coupling, is a structural feature of several natural products with potent anticancer and antibiotic properties.

Halogen Bonding in Drug Design

The halogen atom in haloalkynes can participate in halogen bonding, a non-covalent interaction between a halogen atom and a Lewis base.[20][21] This interaction is increasingly being recognized as a significant contributor to ligand-protein binding affinity and is being strategically employed in rational drug design to enhance the potency and selectivity of drug candidates.[20][21]

Table 2: Comparison of Non-Covalent Interactions in Drug Design

| Interaction | Strength (kcal/mol) | Directionality | Key Features |

| Hydrogen Bond | 1-12 | Highly directional | Involves a hydrogen atom bonded to an electronegative atom. |

| Halogen Bond | 1-5 | Highly directional | Involves an electropositive region on a halogen atom (σ-hole). |

| van der Waals | < 1 | Non-directional | Weak, short-range electrostatic interactions. |

Conclusion and Future Outlook

Haloalkyne chemistry has matured into a powerful and indispensable tool for organic chemists. The unique and versatile reactivity of these building blocks has enabled the development of novel and efficient synthetic methodologies for the construction of complex molecular architectures.[2][3] Their growing importance in drug discovery, chemical biology, and materials science is a testament to their synthetic utility.[2][3]

Future research in this area will likely focus on the development of new catalytic systems for haloalkyne transformations, the exploration of novel cycloaddition reactions, and the expanded application of haloalkynes in the synthesis of functional materials and biologically active molecules. The continued investigation of the subtle interplay between the electronic properties of the halogen and the alkyne will undoubtedly lead to the discovery of new and exciting chemical reactivity, further solidifying the place of haloalkynes as essential components of the modern synthetic chemist's toolbox.

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Haloalkynes: a powerful and versatile building block in organic synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Alkyne synthesis by C-C coupling [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Alkyl Halides to Alkynes - Chemistry Steps [chemistrysteps.com]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sonogashira Coupling [organic-chemistry.org]

- 11. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 12. synarchive.com [synarchive.com]

- 13. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. jk-sci.com [jk-sci.com]

- 16. Click Chemistry [organic-chemistry.org]

- 17. organicreactions.org [organicreactions.org]

- 18. Au-Catalyzed Intermolecular [2+2] Cycloadditions between Chloroalkynes and Unactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Alkynes: Important Roles in Organic Synthesis & Medicinal Chemistry - AiFChem [aifchem.com]

- 20. namiki-s.co.jp [namiki-s.co.jp]

- 21. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Handling of 1-Chloro-4-nonyne

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the stability and handling precautions for 1-Chloro-4-nonyne (CAS 3416-74-8), a bifunctional molecule incorporating both an internal alkyne and a primary alkyl chloride. Synthesizing data from analogous compounds and general principles of organic chemistry, this document outlines the key chemical properties, potential hazards, and recommended protocols for the safe storage, handling, and disposal of this compound. It is intended to serve as an essential resource for researchers, chemists, and drug development professionals to mitigate risks and ensure the integrity of their experimental work.

Introduction: A Profile of this compound

This compound is a chemical compound with the molecular formula C₉H₁₅Cl and a molecular weight of 158.67 g/mol .[1][2][3] Its structure features a nine-carbon chain with a chlorine atom at the 1-position and a carbon-carbon triple bond (alkyne) at the 4-position. This unique combination of a reactive haloalkane and a versatile alkyne functional group makes it a potentially valuable building block in organic synthesis, particularly in the construction of complex molecules in medicinal chemistry and materials science.[4] However, these same functional groups also impart specific reactivity and potential instability that necessitate careful handling and storage.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 3416-74-8 | [2] |

| Molecular Formula | C₉H₁₅Cl | [2] |

| Molecular Weight | 158.67 g/mol | [2] |

| Boiling Point | 117°C at 40 mmHg | [5] |

| Density | 0.917 g/cm³ | [5] |

| IUPAC Name | 1-chloronon-4-yne | [2] |

Stability and Reactivity Profile

The stability of this compound is dictated by the interplay of its two primary functional groups: the internal alkyne and the primary alkyl chloride.

Thermal Stability and Decomposition

Photostability

Halogenated organic compounds can be susceptible to photochemical degradation upon exposure to ultraviolet (UV) light.[7] Studies on short-chain chlorinated paraffins have shown that UV irradiation can lead to the cleavage of the carbon-halogen bond, generating radical species.[8][9] This can initiate a cascade of further reactions, leading to the degradation of the molecule. Therefore, it is prudent to protect this compound from prolonged exposure to light, especially UV sources, by storing it in amber-colored or opaque containers.

Shock Sensitivity

Acetylenic compounds, particularly haloacetylenes and heavy metal acetylides, are known to be sensitive to shock and can be explosive.[10][11] While this compound is an internal alkyne and does not possess the more sensitive terminal alkyne proton, caution is still warranted. The presence of the halogen may increase its sensitivity. Any handling that could lead to sudden impact or friction should be avoided.

Chemical Incompatibilities and Reactivity

Alkynes can be deprotonated by strong bases, and haloalkanes can undergo elimination or substitution reactions.[5][12][13] Strong bases such as sodium amide (NaNH₂) or potassium hydroxide (KOH) at elevated temperatures can react with this compound.[12][13] These reactions could lead to the formation of other alkynes, allenes, or other unsaturated products through elimination of HCl.[6]

Strong oxidizing agents, such as potassium permanganate (KMnO₄) or ozone (O₃), can cleave the carbon-carbon triple bond of alkynes to form carboxylic acids.[1][5][14] The reaction conditions (temperature, concentration) will influence the final products.[14] Contact with strong oxidizing agents should be avoided to prevent vigorous and potentially hazardous reactions.

Alkynes can undergo addition reactions with strong acids like HBr or HCl.[13][15] While the internal alkyne in this compound is less reactive than a terminal alkyne, these reactions are still possible and can lead to the formation of dihaloalkenes or other addition products.

Reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the alkyne functionality and potentially the alkyl chloride.[16][17] The specific outcome will depend on the reducing agent used and the reaction conditions.

Based on general chemical compatibility charts, this compound, as a halogenated compound, should be stored away from strong oxidizing agents, strong bases, and reactive metals.[18][19][20]

Table 2: Summary of Potential Chemical Incompatibilities

| Incompatible Material Class | Potential Hazard |

| Strong Oxidizing Agents | Vigorous reaction, potential for fire or explosion. |

| Strong Bases | Elimination or substitution reactions, potentially exothermic. |

| Reactive Metals | Potential for vigorous or explosive reactions. |

| Strong Acids | Addition reactions, potentially exothermic. |

Handling and Storage Protocols

Given its GHS classification as a skin, eye, and respiratory irritant, and the potential for instability, strict adherence to safety protocols is paramount when working with this compound.[2]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

Experimental Protocol: Donning and Doffing PPE

-

Inspection: Before use, inspect all PPE for signs of damage (cracks, tears, punctures).

-

Donning Sequence: a. Put on a lab coat or apron. b. Put on chemical splash goggles and a face shield. c. Wash and dry hands thoroughly. d. Put on the first pair of chemical-resistant gloves. e. If required, put on a second pair of gloves over the first.

-

Doffing Sequence (to prevent self-contamination): a. Remove the outer pair of gloves. b. Remove the face shield and goggles. c. Remove the lab coat or apron, rolling it away from the body. d. Remove the inner pair of gloves. e. Wash hands thoroughly with soap and water.

Storage Recommendations

Proper storage is critical to maintaining the stability and purity of this compound.

-

Temperature: Store in a cool, dry, well-ventilated area. While some sources suggest room temperature storage, for long-term stability, refrigeration (2-8 °C) is advisable to minimize potential decomposition.[5]

-

Light: Store in an amber-colored or opaque, tightly sealed container to protect from light.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent potential reactions with atmospheric oxygen or moisture.

-

Segregation: Store away from incompatible materials as outlined in Table 2.

Safe Handling Practices

-

Ventilation: Always handle this compound in a well-ventilated chemical fume hood.

-

Avoidance of Ignition Sources: Keep away from heat, sparks, and open flames.

-

Dispensing: Use only clean, dry, and compatible equipment (e.g., glass or PTFE) for transferring the liquid.

-

Avoidance of Shock: Handle containers carefully to avoid dropping or impact.

-

Working Alone: Avoid working with this compound alone, especially during distillations or other potentially hazardous procedures.

Emergency Procedures

Spill Response

Experimental Protocol: Small Spill Cleanup (<100 mL)

-

Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure the fume hood is operating correctly.

-

Don PPE: Wear appropriate PPE as described in section 3.1.

-

Containment: Confine the spill using an inert absorbent material such as vermiculite, sand, or a commercial sorbent pad.

-

Absorption: Carefully apply the absorbent material over the spill, working from the outside in to prevent spreading.

-

Collection: Once the liquid is fully absorbed, use non-sparking tools to collect the material into a labeled, sealable container for hazardous waste.

-

Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

-

Disposal: Dispose of all contaminated materials as hazardous chemical waste in accordance with institutional and local regulations.

For large spills, evacuate the area immediately and contact your institution's emergency response team.

First Aid Measures

Table 3: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14] |

| Skin Contact | Immediately flush the skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[14] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[14] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14] |

Synthesis, Purification, and Analysis Considerations

Synthesis and Purification

The synthesis of this compound may involve the use of hazardous reagents and intermediates. A thorough risk assessment should be conducted for any synthetic procedure. Purification, often via distillation, should be performed with caution. Distillation of alkynes, especially those containing halogens, should be carried out under reduced pressure to minimize the temperature and the risk of thermal decomposition. The distillation apparatus should be properly shielded.

Analytical Methods for Stability Assessment

To monitor the purity and detect potential degradation products of this compound, several analytical techniques can be employed. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for separating and identifying volatile and non-volatile degradation products, respectively.[1][21][22] Nuclear magnetic resonance (NMR) spectroscopy can be used to confirm the structure of the parent compound and identify major degradation products.

Conclusion

This compound is a valuable synthetic intermediate with inherent stability and reactivity concerns stemming from its alkyne and alkyl chloride functionalities. A thorough understanding of its potential hazards, including its irritant nature and potential for thermal, photochemical, and shock-induced decomposition, is essential for its safe handling. By implementing the robust engineering controls, personal protective equipment, and procedural guidelines outlined in this guide, researchers can effectively mitigate the risks associated with this compound and ensure the integrity of their scientific endeavors.

References

- 1. ijmr.net.in [ijmr.net.in]

- 2. Thermal decomposition - Wikipedia [en.wikipedia.org]

- 3. tcichemicals.com [tcichemicals.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Alkyne - Wikipedia [en.wikipedia.org]

- 6. Quantitative prediction and ranking of the shock sensitivity of explosives via reactive molecular dynamics simulations - Beijing Institute of Technology [pure.bit.edu.cn:443]

- 7. Evaluating gas chromatography with a halogen-specific detector for the determination of disinfection by-products in drinking water - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]

- 9. researchgate.net [researchgate.net]

- 10. ehs.utk.edu [ehs.utk.edu]

- 11. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 12. youtube.com [youtube.com]

- 13. Electrophilic Addition Reactions of Alkynes - Chemistry Steps [chemistrysteps.com]

- 14. Alkyne Reactivity [www2.chemistry.msu.edu]

- 15. 10.5. Simple addition to alkynes | Organic Chemistry II [courses.lumenlearning.com]

- 16. Reducing Agents [tigerweb.towson.edu]

- 17. m.youtube.com [m.youtube.com]

- 18. List of Incompatible Chemicals – Laboratory Safety [wp.stolaf.edu]

- 19. Incompatible Chemicals | Office of Research Environmental Health and Safety | USU [research.usu.edu]

- 20. ema.europa.eu [ema.europa.eu]

- 21. news-medical.net [news-medical.net]

- 22. The use of LC/MS, GC/MS, and LC/NMR hyphenated techniques to identify a drug degradation product in pharmaceutical development - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Triple Bond: A Technical Guide to the Theoretical and Computational Modeling of Alkynes

For Researchers, Scientists, and Drug Development Professionals

The Electronic Landscape of the Alkyne: A Foundation for Reactivity

The defining feature of an alkyne is the carbon-carbon triple bond, a region of high electron density composed of one strong sigma (σ) bond and two weaker pi (π) bonds.[1][2] This unique electronic structure arises from the sp hybridization of the carbon atoms, resulting in a linear geometry with bond angles of 180°.[3][4] The high s-character of the sp hybrid orbitals makes the C-H bonds in terminal alkynes more acidic than those in their alkene and alkane counterparts.[1][4]

This inherent electronic configuration dictates the diverse reactivity of alkynes, making them susceptible to a wide range of chemical transformations, including electrophilic additions, nucleophilic additions, cycloadditions, and transition metal-catalyzed reactions.[2][5][6] Computational chemistry provides a powerful lens through which we can visualize and quantify the molecular orbitals and electron density distribution, offering profound insights into the reactivity and physical properties of these molecules.[7][8]

The Computational Toolkit: Methods for Modeling Alkynes

A variety of computational methods are employed to model alkynes, each with its own balance of accuracy and computational cost. The choice of method is dictated by the specific research question, the size of the system, and the desired level of theoretical rigor.

Quantum Mechanical (QM) Methods

Quantum mechanical methods, based on solving the Schrödinger equation, provide the most accurate description of the electronic structure and bonding in alkynes.

-

Density Functional Theory (DFT): DFT has emerged as the workhorse of computational chemistry for studying alkyne systems.[9][10][11] It offers a favorable balance between accuracy and computational efficiency. Various functionals, such as B3LYP, are commonly used to investigate reaction mechanisms, predict spectroscopic properties, and calculate thermodynamic data.[12][13] For instance, DFT calculations have been instrumental in elucidating the mechanisms of alkyne haloboration and bromination reactions.[10][11][12]

-

Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, provide even greater accuracy than DFT but at a significantly higher computational cost.[12] These methods are often used to benchmark DFT results for smaller systems or for reactions where electron correlation effects are particularly important.

-

Semi-empirical Methods: Methods like PM3 offer a computationally less expensive alternative to DFT and ab initio methods.[7][8] While less accurate, they can be useful for preliminary studies of large alkyne-containing systems or for high-throughput screening.

Molecular Mechanics (MM) and Molecular Dynamics (MD)

For very large systems, such as biomolecules or materials, QM methods become computationally intractable. In these cases, classical methods are employed.

-

Molecular Mechanics (MM): MM methods use classical force fields to describe the potential energy of a system as a function of its atomic coordinates. These methods are well-suited for studying the conformational landscape of large molecules containing alkyne moieties.

-

Molecular Dynamics (MD) Simulations: MD simulations use the forces calculated from a force field to simulate the time evolution of a molecular system.[14] This allows for the study of dynamic processes, such as the diffusion of small molecules through alkyne-based porous materials or the conformational changes in a protein upon binding to an alkyne-containing drug.[15][16]

The following diagram illustrates a typical workflow for a computational study of an alkyne-mediated reaction.

Caption: A generalized workflow for the computational investigation of an alkyne reaction mechanism.

Applications in Modern Research and Development

Theoretical and computational modeling of alkynes has become an integral part of various scientific disciplines.

Elucidating Reaction Mechanisms

Computational chemistry is routinely used to unravel the intricate details of chemical reactions involving alkynes. By mapping out the potential energy surface, researchers can identify transition states, intermediates, and determine the most favorable reaction pathways.[9] For example, DFT calculations have provided crucial insights into the stereoselectivity of alkyne functionalization reactions.[17]

Table 1: Comparison of Calculated Activation Barriers for Alkyne Reactions

| Reaction | Computational Method | Basis Set | Calculated Activation Barrier (kcal/mol) | Reference |

| Acetylene Haloboration | B3LYP-D3 | 6-31+G*SVP | Varies with halogen | [12] |

| Alkyne Bromination | DFT | Not specified | Varies with substituents | [10][11] |

| Alkyne-to-Vinylidene Isomerization | DFT | Not specified | Dependent on ligand bite angle | [9] |

Rational Design of Catalysts

The interaction of alkynes with transition metals is a cornerstone of modern organic synthesis.[18][19] Computational modeling plays a pivotal role in understanding the bonding in transition metal-alkyne complexes and in the rational design of new catalysts with enhanced activity and selectivity.[20][21][22] For instance, computational studies can predict how modifications to the ligand sphere of a metal catalyst will influence the outcome of an alkyne cyclization reaction.

Drug Discovery and Development

The alkyne moiety is a valuable functional group in medicinal chemistry.[1] Its linear geometry can act as a rigid scaffold, and its unique electronic properties can be exploited to enhance binding affinity and metabolic stability. Computational tools, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are employed to design and optimize alkyne-containing drug candidates.[23][24] Furthermore, the use of alkynes in "click" chemistry has revolutionized bioconjugation and drug delivery.[25] Computational modeling can aid in the design of bioorthogonal reactions involving alkynes for targeted drug delivery and in vivo imaging.[26]

The following diagram illustrates the role of an alkyne-containing probe in a bioorthogonal labeling reaction, a process often guided by computational insights.

Caption: A simplified workflow for bioorthogonal labeling using an alkyne probe.

Materials Science

The rigid, linear nature of the alkyne unit makes it an excellent building block for the construction of novel materials with interesting electronic and optical properties.[7] Computational modeling is used to predict the properties of alkyne-based polymers, porous organic frameworks, and carbon allotropes like graphyne.[14] These in silico studies guide the synthetic efforts toward materials with tailored properties for applications in electronics, gas storage, and separation.

Experimental Protocols for Computational Modeling

To ensure the reliability and reproducibility of computational studies on alkynes, it is crucial to follow a well-defined protocol.

Protocol for Geometry Optimization and Frequency Calculation

-

Build the initial molecular structure using a graphical user interface or by specifying Cartesian coordinates.

-

Choose an appropriate level of theory and basis set. For many applications involving alkynes, a DFT functional like B3LYP with a Pople-style basis set (e.g., 6-31G(d)) provides a good starting point.

-

Perform a geometry optimization to find the minimum energy structure.[1]

-

Perform a frequency calculation on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface.[1] For transition states, one and only one imaginary frequency is expected.

Protocol for a Transition State Search

-

Optimize the reactant and product structures as described above.

-

Provide an initial guess for the transition state structure. This can be done using methods like QST2 or QST3, or by manually building a structure that interpolates between the reactant and product.

-

Perform a transition state search using an algorithm like the Berny optimization with the opt=ts keyword in Gaussian.[1]

-

Confirm the nature of the transition state by performing a frequency calculation and an Intrinsic Reaction Coordinate (IRC) calculation. The frequency calculation should yield a single imaginary frequency corresponding to the reaction coordinate. The IRC calculation should connect the transition state to the corresponding reactant and product minima.

Conclusion

Theoretical and computational modeling has become an indispensable tool for understanding and predicting the behavior of alkynes. From fundamental studies of their electronic structure and reactivity to the design of novel drugs and materials, in silico methods provide insights that are often difficult or impossible to obtain through experiments alone. As computational power continues to increase and theoretical methods become more sophisticated, the role of computational modeling in alkyne research is set to expand even further, paving the way for new discoveries and innovations.

References

- 1. benchchem.com [benchchem.com]

- 2. Alkyne - Wikipedia [en.wikipedia.org]

- 3. Understanding The Structure And Bonding Of Alkynes [unacademy.com]

- 4. Introduction to Alkynes - Chemistry Steps [chemistrysteps.com]

- 5. Alkynes | Research Starters | EBSCO Research [ebsco.com]

- 6. Alkyne Reactivity [www2.chemistry.msu.edu]

- 7. researchgate.net [researchgate.net]

- 8. scite.ai [scite.ai]

- 9. DFT calculations bring insight to internal alkyne-to-vinylidene transformations at rhodium PNP- and PONOP-pincer complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. A DFT investigation of alkyne bromination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Collection - A DFT Investigation of Alkyne Bromination Reactions - The Journal of Organic Chemistry - Figshare [figshare.com]

- 12. Mechanistic Analysis of Alkyne Haloboration: A DFT, MP2, and DLPNO-CCSD(T) Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. An Efficient Computational Model to Predict the Synthetic Utility of Heterocyclic Arynes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular Simulations of the Gas Diffusion through the Two-Dimensional Graphyne Membrane [mdpi.com]

- 15. scienomics.com [scienomics.com]

- 16. Molecular Dynamics Simulation of Pure n-Alkanes and Their Mixtures at Elevated Temperatures Using Atomistic and Coarse-Grained Force Fields - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The stereo-divergent functionalization of alkynes: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01579K [pubs.rsc.org]

- 18. Transition metal alkyne complex - Wikipedia [en.wikipedia.org]

- 19. lkouniv.ac.in [lkouniv.ac.in]

- 20. youtube.com [youtube.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. The Organometallic HyperTextBook: Alkyne Complexes [ilpi.com]

- 23. Contemporary Computational Applications and Tools in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. chemaxon.com [chemaxon.com]

- 25. mdpi.com [mdpi.com]

- 26. The hunt for reactive alkynes in bio-orthogonal click reactions: insights from mechanochemical and conceptual DFT calculations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Technical Guide: Sonogashira Coupling Protocols Utilizing C(sp³)-Hybridized Chloroalkynes

An Application Note for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Sonogashira reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons (from aryl or vinyl halides) and sp-hybridized carbons (from terminal alkynes).[1][2] This palladium and copper co-catalyzed transformation is celebrated for its mild reaction conditions and broad functional group tolerance, making it indispensable in the synthesis of complex molecules for pharmaceuticals, natural products, and advanced organic materials.[1][3][4]

This guide addresses the specific application of Sonogashira-type coupling involving 1-chloro-4-nonyne , a substrate that presents unique challenges to the classical protocol. As a primary alkyl chloride, its sp³-hybridized carbon-chlorine bond is significantly less reactive toward oxidative addition with palladium(0) compared to its sp² counterparts. Furthermore, the internal alkyne structure of this compound means it cannot act as the nucleophilic partner in a standard Sonogashira reaction, which requires a terminal alkyne.

Recognizing these complexities, this document is structured to provide a comprehensive and practical framework. We will first detail a robust, field-proven protocol for the classic Sonogashira coupling to establish a foundational understanding of the reaction's mechanics and requirements. Subsequently, we will explore the necessary catalytic adaptations and alternative strategies, such as nickel-based systems, required to successfully engage challenging sp³-hybridized electrophiles in Sonogashira-type reactions.

Part 1: The Foundational Sonogashira Coupling Protocol

Principle and Dual Catalytic Mechanism

The efficacy of the Sonogashira reaction stems from the synergistic interplay of two interconnected catalytic cycles, one driven by palladium and the other by copper.[5][6] This dual system allows the reaction to proceed under mild conditions, often at room temperature.[1]

-

The Palladium Cycle: The process is initiated by the oxidative addition of a zerovalent palladium(0) species into the aryl or vinyl halide bond, forming a palladium(II) complex.[7][8] This is followed by a crucial transmetalation step where an acetylide group is transferred from the copper co-catalyst to the palladium center. The cycle concludes with reductive elimination, which forms the desired C(sp²)-C(sp) bond and regenerates the active palladium(0) catalyst.[1]

-

The Copper Cycle: The role of the copper(I) co-catalyst is to activate the terminal alkyne.[9] In the presence of a base (typically an amine), the terminal alkyne is deprotonated, and the resulting acetylide anion coordinates with the copper(I) salt to form a copper(I) acetylide.[10] This organocopper intermediate is highly effective at transferring the acetylide moiety to the palladium(II) complex during the transmetalation step.[1]

The diagram below illustrates the cooperative nature of these two catalytic cycles.

Standard Experimental Protocol: Coupling of 4-Iodotoluene with 1-Heptyne

This protocol provides a reliable method for a standard Sonogashira coupling, serving as a baseline for further optimization.

Table 1: Reagents and Materials

| Reagent/Material | Formula | Grade | Supplier Example |

| 4-Iodotoluene | C₇H₇I | ≥98% | Sigma-Aldrich |

| 1-Heptyne | C₇H₁₂ | ≥98% | Sigma-Aldrich |

| Bis(triphenylphosphine)palladium(II) chloride | PdCl₂(PPh₃)₂ | 98% | Sigma-Aldrich |

| Copper(I) Iodide (CuI) | CuI | ≥99.5% | Sigma-Aldrich |

| Triethylamine (Et₃N) | (C₂H₅)₃N | ≥99.5%, distilled | Sigma-Aldrich |

| Tetrahydrofuran (THF) | C₄H₈O | Anhydrous, ≥99.9% | Sigma-Aldrich |

| Schlenk Flask & Magnetic Stir Bar | - | - | VWR |

| Inert Gas Supply (Argon or Nitrogen) | Ar / N₂ | High Purity | - |

Step-by-Step Methodology:

-

Reaction Setup:

-

Place a magnetic stir bar into a 50 mL Schlenk flask.

-

Seal the flask with a rubber septum and connect it to a Schlenk line.

-

Evacuate the flask under vacuum and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an anaerobic atmosphere. Maintaining an inert atmosphere is critical to prevent oxidative homocoupling of the alkyne (Glaser coupling) and to protect the Pd(0) catalyst from deactivation.[11][12]

-

-

Reagent Addition:

-

Under a positive flow of inert gas, add 4-iodotoluene (1.0 mmol, 218 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg, 2 mol%), and copper(I) iodide (0.04 mmol, 7.6 mg, 4 mol%).

-

Using syringes, add anhydrous THF (10 mL) and triethylamine (2.0 mmol, 0.28 mL). The amine serves as both the base and a co-solvent.[1]

-

Finally, add 1-heptyne (1.2 mmol, 0.16 mL) dropwise to the stirring mixture.

-

-

Reaction Execution and Monitoring:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) every hour. The reaction is typically complete within 2-4 hours.

-

-

Workup and Purification:

-

Upon completion, dilute the reaction mixture with diethyl ether (20 mL).

-

Filter the mixture through a short pad of Celite® to remove catalyst residues, washing the pad with additional diethyl ether.

-

Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl (2 x 15 mL) to remove copper salts, water (15 mL), and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure coupled product.

-

Part 2: Protocol for Sonogashira-Type Coupling of this compound

Addressing the Challenge of C(sp³)-Cl Bonds

The direct use of an alkyl halide like this compound in a palladium-catalyzed Sonogashira reaction is challenging due to two primary factors:

-

Slow Oxidative Addition: The oxidative addition of Pd(0) into a C(sp³)-Cl bond is kinetically much slower than into a C(sp²)-X bond.

-

β-Hydride Elimination: Once the Pd(II)-alkyl intermediate is formed, it is prone to undergoing β-hydride elimination, a common side reaction that leads to olefin byproducts instead of the desired coupled product.

To overcome these hurdles, alternative catalytic systems have been developed. Nickel catalysts, in particular, have proven effective for C(sp³)-C(sp) bond formation, as nickel undergoes oxidative addition with alkyl halides more readily than palladium.[13]

Nickel-Catalyzed Protocol: Coupling of Phenylacetylene with this compound

This protocol outlines a representative procedure for a Sonogashira-type coupling using a nickel catalyst, adapted from established methodologies for alkyl halides.[13]

Table 2: Reagents for Nickel-Catalyzed Coupling

| Reagent/Material | Formula | Grade | Supplier Example |

| This compound | C₉H₁₅Cl | Custom Synthesis | - |

| Phenylacetylene | C₈H₆ | ≥98% | Sigma-Aldrich |

| Nickel(II) Chloride (NiCl₂) | NiCl₂ | Anhydrous, 98% | Sigma-Aldrich |

| 1,10-Phenanthroline | C₁₂H₈N₂ | ≥99% | Sigma-Aldrich |

| Potassium tert-butoxide (KOtBu) | C₄H₉KO | ≥98% | Sigma-Aldrich |

| N,N-Dimethylacetamide (DMAc) | C₄H₉NO | Anhydrous, ≥99.8% | Sigma-Aldrich |

Step-by-Step Methodology:

-

Catalyst Preparation (in a glovebox):

-

In a nitrogen-filled glovebox, add nickel(II) chloride (0.05 mmol, 6.5 mg, 10 mol%) and 1,10-phenanthroline (0.075 mmol, 13.5 mg, 15 mol%) to an oven-dried vial containing a stir bar.

-

Add anhydrous DMAc (2.0 mL) and stir the solution at room temperature for 30 minutes to form the catalyst complex.

-

-

Reaction Setup:

-

To the catalyst solution, add this compound (0.5 mmol, 80 mg), phenylacetylene (0.75 mmol, 76.5 mg), and potassium tert-butoxide (1.0 mmol, 112 mg).

-

Seal the vial tightly with a screw cap containing a PTFE septum.

-

-

Reaction Execution:

-

Remove the vial from the glovebox and place it in a preheated oil bath or heating block at 80 °C.

-

Stir the reaction vigorously for 12-24 hours. Monitor progress periodically by taking small aliquots for GC-MS analysis.

-

-

Workup and Purification:

-

After cooling to room temperature, quench the reaction by carefully adding saturated aqueous NH₄Cl (5 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, wash with brine (15 mL), dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the residue via flash column chromatography to isolate the desired C(sp³)-C(sp) coupled product.

-

Troubleshooting and Field-Proven Insights

Table 3: Common Issues and Solutions in Sonogashira Couplings

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low or No Yield | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently inert atmosphere.3. Poor substrate reactivity (e.g., aryl chlorides). | 1. Use fresh catalysts and high-purity, degassed solvents.2. Improve the degassing procedure (multiple vacuum/backfill cycles).3. For aryl chlorides, use specialized phosphine ligands (e.g., XPhos) and higher temperatures.[14] |

| Glaser Homocoupling | Presence of oxygen (O₂) in the reaction vessel. | 1. Ensure rigorous exclusion of air throughout the setup and reaction.2. Consider a copper-free Sonogashira protocol, which eliminates this side reaction entirely.[15][16] |

| Stalled Reaction | 1. Poor solubility of reagents.2. Strong coordination of substrate/product to the metal center. | 1. Add a co-solvent like DMF or use a different solvent system.2. Increase catalyst loading slightly or try a different ligand. |

| Dehalogenation | The base is too strong or the temperature is too high, leading to reduction of the aryl halide. | 1. Use a milder base (e.g., K₂CO₃ instead of an amine).2. Run the reaction at the lowest effective temperature. |

References

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 9. m.youtube.com [m.youtube.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Sonogashira Coupling [organic-chemistry.org]

- 12. gold-chemistry.org [gold-chemistry.org]

- 13. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 16. books.rsc.org [books.rsc.org]

Application Notes & Protocols: Leveraging 1-Chloro-4-nonyne in Complex Molecule Synthesis

Abstract

The strategic incorporation of bifunctional building blocks is a cornerstone of modern total synthesis, enabling the rapid assembly of molecular complexity from simple precursors.[1][2] 1-Chloro-4-nonyne, a molecule featuring a terminal alkyl chloride and an internal alkyne, represents a versatile and powerful reagent in the synthetic chemist's toolkit. Its orthogonal reactivity allows for selective, stepwise functionalization, providing a robust platform for constructing intricate carbon skeletons. This guide details the core reactivity of this compound, provides field-tested protocols for its key transformations, and showcases its application in the synthesis of complex natural products.

Introduction: The Strategic Value of a Bifunctional Linker

This compound (C₉H₁₅Cl, MW: 158.67 g/mol ) is a linear nine-carbon chain containing two distinct reactive centers: a primary alkyl chloride at the 1-position and a carbon-carbon triple bond between C4 and C5.[3][4] This structural arrangement is of significant synthetic interest for several reasons:

-

Orthogonal Reactivity: The alkyl chloride is susceptible to nucleophilic substitution (Sₙ2) reactions, while the alkyne moiety can participate in a host of transformations, including metal-catalyzed cross-couplings, cycloadditions, and hydrations. This orthogonality allows chemists to address one functional group while leaving the other intact for subsequent elaboration.

-

Chain Extension and Annulation: The nine-carbon backbone provides a substantial lipophilic spacer, which can be critical in modulating the physicochemical properties of a target molecule, such as in drug discovery programs.

-

Masked Functionality: The alkyne can be considered a masked carbonyl or vinyl group, accessible through hydration or reduction, respectively, adding to its synthetic versatility.

The power of haloalkynes, in general, lies in their ability to act as dual-functionalized molecules, enabling multiple bond-forming events in a single operation and offering rapid access to complex structures.[1][2][5]

Core Synthetic Transformations

The utility of this compound stems from its predictable participation in a range of high-yield chemical reactions. Below, we dissect the primary pathways for its elaboration.

Reactions at the Alkyl Chloride: Nucleophilic Substitution

The primary chloride of this compound is an excellent electrophile for Sₙ2 reactions.[6][7] This allows for the straightforward introduction of a wide variety of nucleophiles, forming new carbon-heteroatom or carbon-carbon bonds.

Causality of Experimental Choice: The Sₙ2 pathway is favored due to the unhindered nature of the primary carbon.[6] To ensure a clean reaction and avoid competing elimination (E2) pathways, non-basic nucleophiles or moderately basic nucleophiles at low temperatures are preferred. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation of the nucleophilic salt without hydrogen-bonding to the nucleophile, thus enhancing its reactivity.

Common Nucleophiles:

-

Azides (e.g., NaN₃): For introduction of a nitrogen handle, a precursor to amines or for use in "click chemistry."

-

Cyanides (e.g., NaCN): For a one-carbon homologation, yielding a nitrile that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

-

Malonate Esters: For the construction of more complex carbon skeletons.

-

Thiolates (e.g., NaSR): For the synthesis of thioethers.

Reactions at the Alkyne: Metal-Catalyzed Couplings

The internal alkyne can be functionalized through several powerful metal-catalyzed reactions. While it is not a terminal alkyne, it can be isomerized or used in reactions that are tolerant of internal alkynes. For the purpose of this guide, we will focus on transformations that could be preceded by a base-catalyzed isomerization to the terminal 1-nonyne, or on related haloalkyne chemistry which informs the reactivity of the chloroalkyne moiety itself.